molecular formula C21H22ClN3O3 B7723801 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid

Cat. No.: B7723801
M. Wt: 399.9 g/mol
InChI Key: MYIRIRBBZBNKOT-UHFFFAOYSA-N
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Description

This compound is an imidazo[1,2-a]pyridine derivative featuring a 6-chloro substituent on the heterocyclic core, a 4-methoxyphenyl group at the 2-position, and a piperidine-4-carboxylic acid moiety linked via a methyl group at the 3-position. The compound is listed as discontinued in commercial catalogs, possibly due to challenges in synthesis, stability, or pharmacological performance .

Properties

IUPAC Name

1-[[6-chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-28-17-5-2-14(3-6-17)20-18(25-12-16(22)4-7-19(25)23-20)13-24-10-8-15(9-11-24)21(26)27/h2-7,12,15H,8-11,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYIRIRBBZBNKOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)Cl)CN4CCC(CC4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid can be achieved through a multi-step process involving several key reactions:

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or greener solvents.

Chemical Reactions Analysis

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Mechanism of Action

The mechanism of action of 1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing substituent effects and pharmacological data where available:

Compound Name/CAS/Evidence Reference Imidazo Substituents Aryl Group Carboxylic Acid Moiety Key Structural Differences Pharmacological Notes
Target Compound 6-Chloro 4-Methoxyphenyl Piperidine-4-carboxylic acid Reference structure Discontinued; potential ADME issues
1-[6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid (728916-56-1; ) 6-Chloro 4-Fluorophenyl Piperidine-4-carboxylic acid Fluoro (electron-withdrawing) vs. methoxy (electron-donating) Discontinued; improved metabolic stability possible
[6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetic acid (82626-74-2; ) 6-Chloro 4-Chlorophenyl Acetic acid Shorter chain; no piperidine ring Not explicitly reported; altered solubility profile
1-((2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid () None 4-Methoxyphenyl Piperidine-4-carboxylic acid Absence of 6-chloro substituent Safety data unavailable; reduced steric hindrance
1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]methyl}piperidine-4-carboxylic acid (904817-36-3; ) None Thiophen-2-yl Piperidine-4-carboxylic acid Heteroaromatic substitution Active in medicinal applications; improved target binding

Key Observations from the Comparison

Replacement with thiophen-2-yl () introduces sulfur-based interactions, possibly improving binding to enzymes or receptors with hydrophobic pockets .

Carboxylic Acid Modifications :

  • The piperidine-4-carboxylic acid moiety (target compound, ) offers a rigid, bicyclic structure that may enhance target specificity compared to the flexible acetic acid chain () .
  • Analogs lacking the piperidine ring (e.g., ) show reduced molecular complexity, which could simplify synthesis but compromise pharmacokinetic properties .

However, this substituent is absent in ’s compound, which might reduce steric hindrance for target engagement .

Pharmacological and Commercial Status :

  • Both the target compound and the 4-fluorophenyl analog () are discontinued, suggesting unresolved issues in efficacy, toxicity, or scalability .
  • The thiophene-containing analog () remains available, indicating better commercial viability, possibly due to favorable safety or potency profiles .

Structural and Functional Insights from Related Compounds

  • Metabolic Stability : The 4-methoxyphenyl group may undergo O-demethylation, a common metabolic pathway that could limit the target compound’s half-life compared to the 4-fluorophenyl analog .
  • Solubility: The piperidine-4-carboxylic acid group enhances water solubility compared to non-cyclic carboxylic acid derivatives (e.g., ), which could improve bioavailability .
  • Synthetic Complexity : The imidazo[1,2-a]pyridine core is shared across all analogs, but variations in substituents require tailored synthetic strategies, such as Suzuki couplings for aryl group introduction or alkylation for piperidine linkage .

Biological Activity

1-((6-Chloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Imidazo[1,2-a]pyridine : Known for various biological activities.
  • Piperidine : Often associated with neuroactive properties.
  • Chloro and methoxy substituents : These groups can enhance lipophilicity and modulate interaction with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study showed that derivatives of imidazo[1,2-a]pyridine demonstrated significant inhibition against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
Compound AMCF-75.85
Compound BA5493.0
Compound CHCT1160.63 - 1.32

These findings suggest that the compound may share similar mechanisms of action, potentially involving apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial potential of related imidazo compounds has been documented extensively. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the methoxy group is particularly noted for enhancing activity against pathogens such as Staphylococcus aureus and Escherichia coli:

CompoundTarget OrganismActivity
Compound DE. coliInhibition Zone: 15 mm
Compound ES. aureusInhibition Zone: 18 mm

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The imidazo[1,2-a]pyridine scaffold may disrupt bacterial cell membranes or inhibit vital metabolic pathways.

Case Studies

Several case studies have highlighted the efficacy of related compounds:

  • Case Study 1 : A derivative exhibited an IC50 value of 5 µM against MCF-7 cells, indicating strong anticancer properties.
  • Case Study 2 : An analog showed significant antibacterial activity with a minimal inhibitory concentration (MIC) of 8 µg/mL against E. coli.

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